molecular formula C5H7N3O B1205301 N(4)-methylcytosine CAS No. 6220-47-9

N(4)-methylcytosine

Cat. No. B1205301
CAS RN: 6220-47-9
M. Wt: 125.13 g/mol
InChI Key: PJKKQFAEFWCNAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N(4)-Methylcytosine can be synthesized through specific chemical reactions. The synthesis involves the alkylation of cytosine or its derivatives, such as the reaction of trimethylsilyl-protected cytosine with methyl iodide, leading to N(4)-methylation. Subsequent treatments, such as with ethanol, can result in the formation of N(4)-methylcytosine derivatives (Krüger, Bruhn, & Steinborn, 2004).

Molecular Structure Analysis

The molecular structure of N(4)-methylcytosine includes a methyl group attached to the nitrogen atom at the 4th position of the cytosine base. This modification can alter the hydrogen bonding pattern and base-pairing properties, influencing the conformation of nucleic acids. Studies have shown the crystal structure and conformation of related compounds, providing insights into the effects of such modifications (G. Birnbaum, T. Kulikowski, & D. Shugar, 1979).

Chemical Reactions and Properties

N(4)-Methylcytosine participates in various chemical reactions, reflecting its reactivity and interaction with other molecules. The addition of a methyl group at the N(4) position influences its chemical behavior, such as its reactivity towards hydroxylamine and hydrazine, which are relevant to mutagenesis and other biological processes (D. Brown, M. Hewlins, & P. Schell, 1968).

Physical Properties Analysis

The physical properties of N(4)-methylcytosine, such as melting point, solubility, and spectral characteristics, are crucial for understanding its behavior in biological systems. These properties can be studied through various spectroscopic and chromatographic techniques, providing insights into the stability and interactions of N(4)-methylcytosine in different environments.

Chemical Properties Analysis

The chemical properties of N(4)-methylcytosine, including its acid-base behavior, tautomeric forms, and reactivity towards nucleophiles and electrophiles, are essential for understanding its role in biological processes. The modification can affect the tautomeric equilibrium and protonation sites, influencing the structure and function of nucleic acids (H. Miles, R. B. Bradley, & E. Becker, 1963).

Scientific Research Applications

Computational Modeling and Prediction

N(4)-methylcytosine (4mC) is a biochemical alteration of DNA that plays a crucial role in various genetic operations, including gene expression and cell development. Advanced computational models and deep learning algorithms have been developed to predict 4mC sites. For example, the 4mCNLP-Deep model uses a deep learning-based CNN algorithm for predicting 4mC sites in the C.elegans genome, demonstrating high accuracy and specificity in its predictions (Wahab et al., 2021). Similarly, iRG-4mC, a neural network-based tool, has been developed for the identification of 4mC sites in Rosaceae genomes, outperforming existing computational models with significant accuracy (Lim et al., 2021).

Epigenetic Modifications and Biological Processes

DNA N4-methylcytosine is involved in various biological processes, such as DNA conformation, DNA replication, and cell development. It is a genetic modification process that leads to structural alterations in DNA. This understanding is critical for insights into epigenetic mechanisms and for the development of predictive tools for 4mC sites, as demonstrated in studies like the one by Manavalan et al. (2020), which critically evaluated various 4mC site prediction tools (Manavalan et al., 2020).

Machine Learning and Bioinformatics Tools

Machine learning and bioinformatics tools have been extensively developed to predict 4mC sites. These tools are vital due to the challenging nature of experimental methods for detecting 4mC sites. For example, Meta-4mCpred, a meta-predictor for 4mC site prediction, employs a feature representation learning scheme and has shown high accuracy in predicting 4mC sites in different species (Manavalan et al., 2019). The 4mCPred tool predicts 4mC sites in various organisms and has demonstrated high accuracy compared to other predictors (He et al., 2018).

Web-Based Tools and Servers

The development of web-based tools and servers has enabled researchers to easily access and utilize prediction models for 4mC sites. For instance, Deep-4mCW2V is a deep learning-based model that identifies 4mC sites in Escherichia coli, with its data and source code freely available for academic use (Zulfiqar et al., 2021). Additionally, the i4mC-ROSE tool has been developed for identifying 4mC sites in the Rosaceae genome, demonstrating high accuracy and outperforming other classifiers (Hasan et al., 2019).

properties

IUPAC Name

6-(methylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKKQFAEFWCNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902933
Record name NoName_3509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-methylcytosine

CAS RN

6220-47-9
Record name 6-(Methylamino)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6220-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Methylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
M Ehrlich, MA Gama-Sosa, LH Carreira… - Nucleic acids …, 1985 - academic.oup.com
While determining the minor and major base composition of the DNA from 17 types of thermophilic bacteria by high performance liquid chromatography (HPLC) of enzymatic digests, we …
Number of citations: 171 academic.oup.com
A Janulaitis, S Klimašauskas, M Petrušyte, V Butkus - FEBS letters, 1983 - core.ac.uk
The means by which bacteria protect their own DNA from their restriction enzymes have not been fully investigated. In all systems that have been studied, cells produce a modification …
Number of citations: 135 core.ac.uk
M Yu, L Ji, DA Neumann, D Chung… - Nucleic acids …, 2015 - academic.oup.com
… Systematic identification of DNA methylation in RM systems, including N 6 -methyladenine (6mA), 5-methylcytosine (5mC) and N 4 -methylcytosine (4mC), will enable strategies to make …
Number of citations: 76 academic.oup.com
P Rathi, S Maurer, D Summerer - … Transactions of the …, 2018 - royalsocietypublishing.org
The epigenetic DNA nucleobases 5-methylcytosine (5mC) and N4-methylcytosine (4mC) coexist in bacterial genomes and have important functions in host defence and transcription …
Number of citations: 36 royalsocietypublishing.org
AR Cervi, A Guy, GA Leonard, R Teéoule… - Nucleic acids …, 1993 - academic.oup.com
The structure of d(CGCGm 4 CG) where m 4 C = N 4 - methylcytosine has been determined by crystallographic methods. The crystals are multifaced prisms, with orthorhombic space …
Number of citations: 23 academic.oup.com
J Xiong, P Wang, WX Shao, G Li, JH Ding, NB Xie… - Chemical …, 2022 - pubs.rsc.org
N 4-methylcytosine (4mC) is a natural DNA modification occurring in thermophiles and plays important roles in restriction-modification (RM) systems in bacterial genomes. However, the …
Number of citations: 4 pubs.rsc.org
A Ono, T Ueda - Nucleic acids research, 1987 - academic.oup.com
The naturally-occurring modified bases, N 6 -methyladenine, N 4 -methylcytosine, and 5-methylcytosine were chemically introduced in place of the adenine or cytosine in the …
Number of citations: 50 academic.oup.com
J Yamamoto, T Oyama, T Kunishi… - Nucleic Acids …, 2014 - academic.oup.com
… In fact, the stability of N 4 -methylcytosine to hydrolysis was suggested in several literatures (… and biochemical properties of the cyclobutane thymine–N 4 -methylcytosine dimer. …
Number of citations: 10 academic.oup.com
GV Fazakerley, A Kraszewski, R Teüoule… - Nucleic acids …, 1987 - academic.oup.com
The hexaner d(CGm 4 CGCG) exists predominantly as a right handtd B (on htlix at 20 C in 150 mM NaCl , at shown by 2D NOE spectra. Under thest conditions a minor species is also …
Number of citations: 21 academic.oup.com
A Jeltsch, F Christ, M Fatemi, M Roth - Journal of Biological Chemistry, 1999 - ASBMB
Methylation of DNA is important in many organisms and essential in mammals. Nucleobases can be methylated at the adenine-N 6 , cytosine-N 4 , or cytosine-C 5 atoms by specific …
Number of citations: 70 www.jbc.org

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